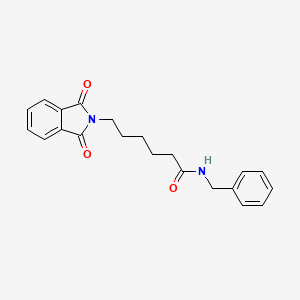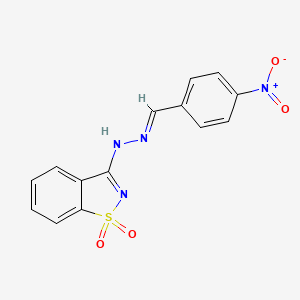![molecular formula C19H20Cl3N3O4S B11707190 Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
合成路线和反应条件
2-{[1-(乙酰氨基)-2,2,2-三氯乙基]氨基}-4-甲基-5-(苯基氨基甲酰基)噻吩-3-羧酸乙酯的合成通常涉及多个步骤:
噻吩环的形成: 噻吩环可以通过涉及二羰基化合物和元素硫的环化反应合成。
三氯乙基基团的引入: 此步骤涉及在受控条件下使噻吩衍生物与三氯乙胺衍生物反应。
乙酰化: 乙酰基通过使用乙酸酐或乙酰氯的乙酰化反应引入。
氨基甲酰化: 苯基氨基甲酰基通过与苯基异氰酸酯反应引入。
酯化: 最后一步涉及酯化以形成乙酯。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高收率和纯度。这可能包括使用催化剂、优化反应温度和压力,以及纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在噻吩环上,导致形成亚砜或砜。
还原: 还原反应可以在羰基上发生,将其转化为醇。
取代: 该化合物可以进行亲核取代反应,尤其是在三氯乙基基团上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 胺或硫醇之类的亲核试剂可以在碱性条件下使用。
主要产物
氧化: 亚砜或砜。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,会有各种取代衍生物。
科学研究应用
2-{[1-(乙酰氨基)-2,2,2-三氯乙基]氨基}-4-甲基-5-(苯基氨基甲酰基)噻吩-3-羧酸乙酯在科学研究中有多种应用:
药物化学: 它可用作开发新药物的先导化合物,特别是针对特定酶或受体的药物。
有机合成: 该化合物可用作合成更复杂分子的中间体。
材料科学: 其独特的结构使其成为开发具有特定性能的新材料的候选者。
作用机制
2-{[1-(乙酰氨基)-2,2,2-三氯乙基]氨基}-4-甲基-5-(苯基氨基甲酰基)噻吩-3-羧酸乙酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。三氯乙基基团可能在与这些靶标的结合中起作用,而噻吩环和其他官能团有助于其整体活性。
相似化合物的比较
类似化合物
- 2-{[1-(苯甲酰氨基)-2,2,2-三氯乙基]氨基}-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯
- 2-{[1-(2-溴苯甲酰)氨基]-2,2,2-三氯乙基}氨基}-4,5,6,7-四氢-1-苯并噻吩-3-羧酸甲酯
独特性
2-{[1-(乙酰氨基)-2,2,2-三氯乙基]氨基}-4-甲基-5-(苯基氨基甲酰基)噻吩-3-羧酸乙酯由于其噻吩环与三氯乙基基团和多个官能团的组合而独一无二。这种独特的结构赋予了其特定的化学性质和潜在的生物活性,使其与类似化合物区别开来。
属性
分子式 |
C19H20Cl3N3O4S |
|---|---|
分子量 |
492.8 g/mol |
IUPAC 名称 |
ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20Cl3N3O4S/c1-4-29-17(28)13-10(2)14(15(27)24-12-8-6-5-7-9-12)30-16(13)25-18(19(20,21)22)23-11(3)26/h5-9,18,25H,4H2,1-3H3,(H,23,26)(H,24,27) |
InChI 键 |
MDXFEEQPOYZSQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)


![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)

![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)

![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
